

3,5-Dibromo-4-methylanisole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-4-methylanisole

Cat. No.: B084745

[Get Quote](#)

In-depth Technical Guide: 3,5-Dibromo-4-methylanisole

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

3,5-Dibromo-4-methylanisole, a halogenated aromatic ether, possesses a distinct molecular architecture that makes it a valuable intermediate in organic synthesis. Its structure consists of a benzene ring substituted with two bromine atoms, a methyl group, and a methoxy group.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,3-dibromo-2-methoxy-5-methylbenzene. This systematic name precisely describes the arrangement of the substituents on the benzene ring. The corresponding Chemical Abstracts Service (CAS) registry number is 51699-89-9.

The chemical structure can be visualized as a central benzene ring where the methoxy group (-OCH₃) is at position 1. The two bromine atoms are located at positions 3 and 5, and the methyl group (-CH₃) is at position 4.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-dibromo-2-methoxy-5-methylbenzene is presented in the table below. This data is essential for its handling, application in reactions,

and purification.

Property	Value
Molecular Formula	C ₈ H ₈ Br ₂ O
Molecular Weight	279.96 g/mol
Boiling Point	277.2 °C at 760 mmHg
Density	1.727 g/cm ³
Refractive Index	1.569

Synthesis of 1,3-dibromo-2-methoxy-5-methylbenzene

While a specific, detailed experimental protocol for the direct synthesis of 1,3-dibromo-2-methoxy-5-methylbenzene is not readily available in the searched literature, a general approach can be inferred from the synthesis of structurally similar compounds. The synthesis would likely involve the bromination of a suitable precursor, such as 4-methylanisole.

Hypothetical Synthetic Pathway:

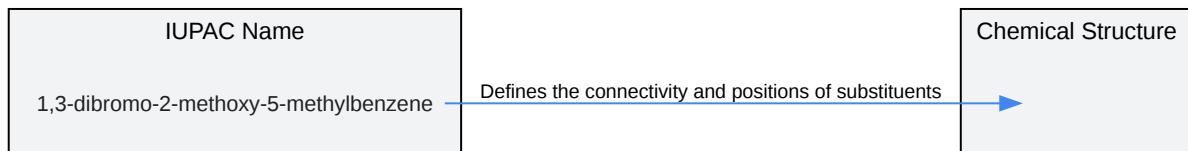
A plausible synthetic route would be the direct bromination of 4-methylanisole. The methoxy and methyl groups are ortho-, para-directing activators. However, the steric hindrance from the methoxy group might influence the regioselectivity of the bromination. To achieve the desired 3,5-dibromo substitution pattern, specific reaction conditions, including the choice of brominating agent and solvent, would be critical.

General Experimental Protocol for Bromination of an Anisole Derivative (for reference):

To a solution of the anisole derivative in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride), a brominating agent (e.g., liquid bromine or N-bromosuccinimide) is added portion-wise at a controlled temperature, often at or below room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction is quenched, typically with a reducing agent like sodium thiosulfate solution to remove excess bromine. The product is then extracted

into an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Spectral Data


Detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for 1,3-dibromo-2-methoxy-5-methylbenzene is not explicitly available in the searched literature.

However, based on the structure, the expected spectral features can be predicted.

- ^1H NMR: The spectrum would be expected to show a singlet for the methoxy protons (around 3.8-4.0 ppm), a singlet for the methyl protons (around 2.3-2.5 ppm), and a singlet for the two aromatic protons (likely in the region of 7.0-7.5 ppm).
- ^{13}C NMR: The spectrum would display signals for the eight carbon atoms, including the methoxy carbon, the methyl carbon, and the six aromatic carbons (four substituted and two unsubstituted). The carbons attached to bromine would be expected to have chemical shifts in the range of 110-130 ppm.
- IR Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the ether linkage, and C-Br stretching vibrations in the fingerprint region.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (279.96 g/mol). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M , $\text{M}+2$, $\text{M}+4$ in a 1:2:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

Logical Relationship of IUPAC Name to Chemical Structure

The following diagram illustrates the logical connection between the IUPAC name and the chemical structure of the molecule.

[Click to download full resolution via product page](#)

Caption: Logical flow from IUPAC name to the chemical structure.

- To cite this document: BenchChem. [3,5-Dibromo-4-methylanisole chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084745#3-5-dibromo-4-methylanisole-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b084745#3-5-dibromo-4-methylanisole-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com